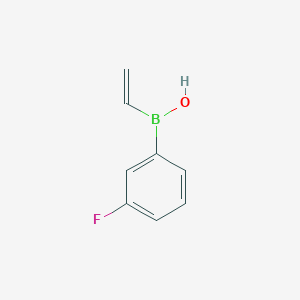
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and two octadecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Blanc chloromethylation, where benzene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The resulting chloromethylbenzene can then undergo further reactions to introduce the octadecyloxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes followed by the attachment of long-chain alkoxy groups. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium alkoxides can yield alkoxy-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene has several applications in scientific research:
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: The compound’s derivatives can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles that replace the chlorine atom. This reactivity is facilitated by the electron-donating effects of the octadecyloxy groups, which stabilize the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar in structure but lacks the long alkoxy chains.
1-Chloro-4-(chloromethyl)benzene: Another chloromethylbenzene derivative with different substitution patterns.
Benzyl Chloride: A simpler compound with a single chloromethyl group attached to the benzene ring.
Uniqueness
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is unique due to the presence of long octadecyloxy chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
612068-18-5 |
|---|---|
Fórmula molecular |
C43H79ClO2 |
Peso molecular |
663.5 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3,5-dioctadecoxybenzene |
InChI |
InChI=1S/C43H79ClO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-42-37-41(40-44)38-43(39-42)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,40H2,1-2H3 |
Clave InChI |
XTLKCIWTUXTDBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CCl)OCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)



![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)

![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)

